Home > Products > Screening Compounds P127996 > Lenalidomide hydrochloride
Lenalidomide hydrochloride - 1243329-97-6

Lenalidomide hydrochloride

Catalog Number: EVT-253329
CAS Number: 1243329-97-6
Molecular Formula: C13H14ClN3O3
Molecular Weight: 295.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lenalidomide, sold under the brand name Revlimid among others, is a medication used to treat multiple myeloma, smoldering myeloma, and myelodysplastic syndromes (MDS). It is a first-line treatment for multiple myeloma when given with dexamethasone . It is taken orally and has a chemical structure similar to thalidomide but has a different mechanism of action . Lenalidomide is also used to treat anemia (a lack of red blood cells) in patients with myelodysplastic syndrome caused by an abnormal chromosome .

Synthesis Analysis

A three-step alternative synthesis of lenalidomide has been developed . In another study, the synthesis of lenalidomide nitro precursor was investigated, which is helpful in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide .

Molecular Structure Analysis

Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S (-) and R (+) forms . It has a molecular formula of C13H13N3O3 and a molar mass of 259.265 g·mol −1 .

Chemical Reactions Analysis

Lenalidomide undergoes various chemical reactions in the human body. Its biotransformation includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Physical And Chemical Properties Analysis

Lenalidomide is a powder . It has a melting point/range of 265 - 268 °C . It is rapidly and highly absorbed (>90% of dose) under fasting conditions .

Pomalidomide

Compound Description: Pomalidomide is an immunomodulatory drug (IMiD) used for the treatment of multiple myeloma. It is structurally similar to lenalidomide and thalidomide but exhibits enhanced potency and a distinct safety profile. Pomalidomide functions by binding to cereblon, a component of the CRL4CRBN E3 ubiquitin ligase complex, and alters its substrate specificity. This leads to the ubiquitination and subsequent degradation of specific target proteins, including Ikaros family zinc finger proteins 1 (IKZF1) and 3 (IKZF3), which are crucial transcription factors in multiple myeloma cells. Pomalidomide's ability to induce the degradation of these transcription factors contributes to its antitumor activity. []

Relevance: Thalidomide is structurally related to lenalidomide hydrochloride and pomalidomide, with all three compounds sharing a common glutarimide ring structure. [, ] They belong to the IMiD class of drugs, and their structural similarities underlie their shared mechanism of action involving cereblon binding and modulation of its activity. [, ]

Ezatiostat Hydrochloride (Telintra®)

Compound Description: Ezatiostat hydrochloride is a glutathione S-transferase P1-1 (GST P1-1) inhibitor investigated for its potential in treating myelodysplastic syndrome (MDS). It functions by activating Jun kinase, a signaling molecule involved in cellular processes such as growth, differentiation, and apoptosis. Ezatiostat hydrochloride promotes the growth and maturation of hematopoietic progenitors while inducing apoptosis in malignant cells. []

Relevance: While not structurally similar to lenalidomide hydrochloride, ezatiostat hydrochloride is relevant due to its investigation in combination therapy with lenalidomide for the treatment of non-deletion(5q) low to intermediate-1 risk MDS. [] This combination was evaluated based on the non-overlapping toxicities and potential synergistic effects of the two drugs. []

Doxorubicin Hydrochloride Liposome Injection (Lipo-MIT)

Compound Description: Doxorubicin hydrochloride liposome injection, also known as Lipo-MIT, is a liposomal formulation of doxorubicin hydrochloride, an anthracycline chemotherapeutic agent. The liposomal encapsulation allows for increased drug concentration in tumor tissues and an extended half-life compared to conventional doxorubicin, potentially enhancing its efficacy and reducing toxicity. Lipo-MIT has shown clinical benefits in the treatment of leukemia and solid tumors. []

Relevance: While structurally unrelated to lenalidomide hydrochloride, doxorubicin hydrochloride liposome injection is relevant due to its investigation in combination with lenalidomide and bortezomib in a pilot study of patients with multiple myeloma and extramedullary plasmacytoma. [] This combination regimen, referred to as M-VRD, aimed to leverage the synergistic effects of these drugs to target both the hematological and extramedullary manifestations of the disease. []

Overview

Lenalidomide hydrochloride is a synthetic derivative of thalidomide, classified as an immunomodulatory drug. It is primarily utilized in the treatment of multiple myeloma and certain types of myelodysplastic syndromes. The compound exhibits anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a significant therapeutic agent in oncology and hematology.

Source

Lenalidomide was developed by Celgene Corporation and received approval from the United States Food and Drug Administration in December 2005 for the treatment of multiple myeloma. It is synthesized from thalidomide through a series of chemical modifications that enhance its efficacy and safety profile.

Classification

Lenalidomide hydrochloride is classified under the following categories:

  • Pharmacological Class: Immunomodulatory agent
  • Therapeutic Class: Antineoplastic agent
  • Chemical Class: Benzamide derivative
Synthesis Analysis

The synthesis of lenalidomide hydrochloride involves several key steps, primarily focusing on the modification of thalidomide. The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate.
  2. Coupling Reaction: The first step involves the coupling of these starting materials to form a nitro intermediate.
  3. Reduction Step: This intermediate undergoes catalytic hydrogenation to convert the nitro group into an amino group, yielding lenalidomide.
  4. Recrystallization: The crude product is purified through recrystallization to obtain lenalidomide hydrochloride in its desired polymorphic form.

A detailed synthesis method includes side chain bromination, alkylation, cyclization, and purification techniques such as filtration and drying under specific conditions to achieve high purity and yield .

Molecular Structure Analysis

Lenalidomide hydrochloride has the following molecular structure:

  • Chemical Formula: C13_{13}H13_{13}N3_{3}O3_{3}·HCl
  • Molecular Weight: 273.75 g/mol
  • Structural Features:
    • A piperidine ring
    • An isoindole core
    • An amino group attached to a carbonyl moiety

The compound exhibits polymorphism, which means it can exist in different crystalline forms that may have distinct physical properties .

Chemical Reactions Analysis

Lenalidomide can undergo various chemical reactions that are relevant for its synthesis and functionalization:

  1. Catalytic Hydrogenation: This reaction is crucial for converting the nitro intermediate into the amino derivative, which is essential for the formation of lenalidomide.
  2. Recrystallization: This process purifies lenalidomide by removing impurities and achieving the desired polymorphic form.
  3. Micronization: This technique enhances the solubility and bioavailability of lenalidomide by reducing particle size .

These reactions are carefully controlled to ensure high yields and purity levels throughout the synthesis process.

Mechanism of Action

Lenalidomide exerts its therapeutic effects through several mechanisms:

  1. Immune Modulation: It enhances T-cell proliferation and increases natural killer cell activity, which contributes to its anti-tumor effects.
  2. Anti-Angiogenesis: Lenalidomide inhibits angiogenesis by downregulating vascular endothelial growth factor production.
  3. Direct Cytotoxicity: It induces apoptosis in malignant cells through various signaling pathways, including modulation of cytokine production and inhibition of tumor necrosis factor-alpha .

These mechanisms collectively contribute to its efficacy in treating hematological malignancies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water
  • Melting Point: Approximately 125 °C

Chemical Properties

  • Stability: Chemically stable under recommended storage conditions but sensitive to moisture.
  • pH Range: The compound exhibits stability within a pH range of 4 to 7.

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity, while techniques like infrared spectroscopy and nuclear magnetic resonance are used for structural characterization .

Applications

Lenalidomide hydrochloride is widely used in clinical settings for:

  • Treatment of Multiple Myeloma: It is often used in combination with dexamethasone for patients who have received prior therapy.
  • Myelodysplastic Syndromes: Particularly those with deletion of chromosome 5q.
  • Other Malignancies: Ongoing research is exploring its potential use in various solid tumors due to its immunomodulatory effects.

Properties

CAS Number

1243329-97-6

Product Name

Lenalidomide hydrochloride

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

InChI

InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H

InChI Key

RYWZLJSDFZVVTD-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl

Synonyms

CC-5013

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.